

what is the structure of 1-dimethylamino-2-propanol

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Compound of Interest

Compound Name: 1-Dimethylamino-2-propanol

Cat. No.: B140979

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An In-depth Technical Guide to **1-Dimethylamino-2-propanol**

Introduction

1-Dimethylamino-2-propanol, also known as dimepranol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis and holds significance in the pharmaceutical industry.[1][2] Its bifunctional nature, containing both a hydroxyl group and a tertiary amine, allows it to participate in a wide array of chemical reactions.[3] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in research and drug development.

Chemical Structure and Properties

1-Dimethylamino-2-propanol is a clear, colorless to light yellow liquid.[4][5] It is miscible with water and flammable.[2][4][5] The molecule contains a stereocenter at the second carbon atom, and thus exists as two enantiomers, (S)-(+)-**1-dimethylamino-2-propanol** and (R)-(-)-**1-dimethylamino-2-propanol**.

Below is a diagram illustrating the chemical structure of **1-dimethylamino-2-propanol**.

Caption: Chemical Structure of **1-Dimethylamino-2-propanol**

Table 1: Chemical Identifiers and Properties

Identifier	Value
IUPAC Name	1-(Dimethylamino)propan-2-ol[2][6]
CAS Number	108-16-7[7]
Molecular Formula	C5H13NO[7]
Molecular Weight	103.16 g/mol [8]
SMILES	CC(O)CN(C)C[6]
InChI	1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3
InChIKey	NCXUNZWLEYGQAH-UHFFFAOYSA-N[7]

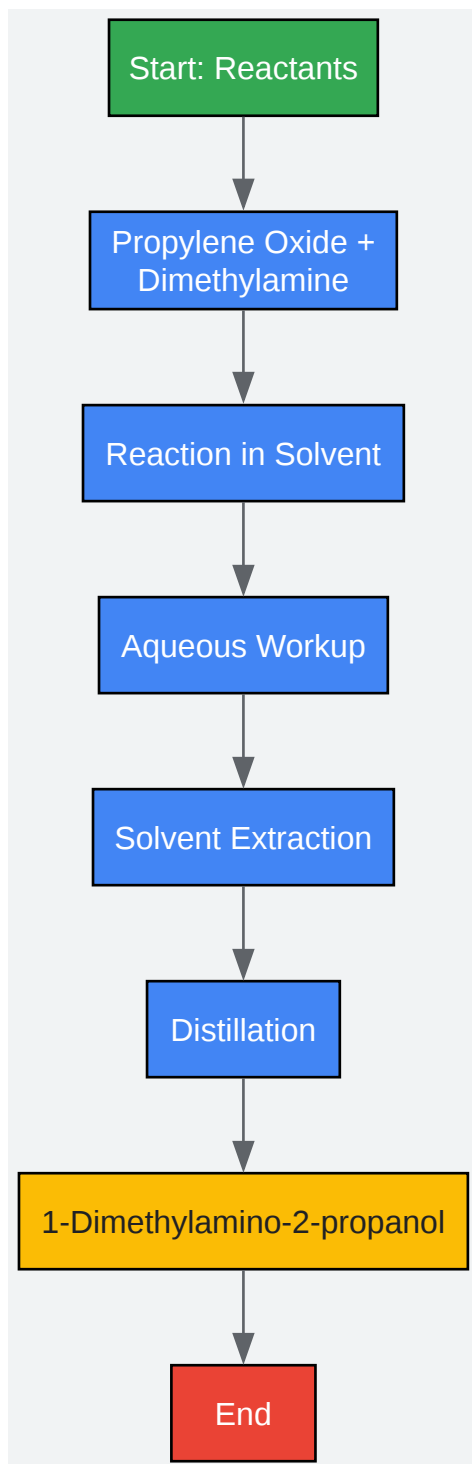
Table 2: Physical and Chemical Properties

Property	Value
Appearance	Clear colorless to yellow liquid[4][5]
Density	0.837 g/mL at 25 °C
Boiling Point	121-127 °C[2]
Melting Point	-85 °C
Flash Point	26 °C
Refractive Index	n _{20/D} 1.419
Solubility	Miscible in water[2][4]
pH	11 (100g/l, H ₂ O, 20°C)[4]

Synthesis

A common method for the synthesis of **1-dimethylamino-2-propanol** involves the reaction of propylene oxide with dimethylamine. This reaction is typically carried out in a suitable solvent and may be catalyzed. Another synthetic route involves the isomerization of 2-dimethylamino-1-propanol.[9]

Below is a generalized workflow for the synthesis of **1-dimethylamino-2-propanol**.



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Caption: Generalized Synthesis Workflow

Spectroscopic Data

The structure of **1-dimethylamino-2-propanol** can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the different protons in the molecule. The methyl protons of the dimethylamino group would appear as a singlet, while the protons of the ethyl group would show more complex splitting patterns (a doublet for the CH₃ group and a multiplet for the CH group). The methylene protons adjacent to the nitrogen would also appear as a multiplet, and the hydroxyl proton would be a broad singlet.[\[10\]](#)

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A C-N stretching vibration would be observed around 1250-1020 cm⁻¹.[\[7\]](#)

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[\[7\]](#)

Table 3: Summary of Expected Spectroscopic Data

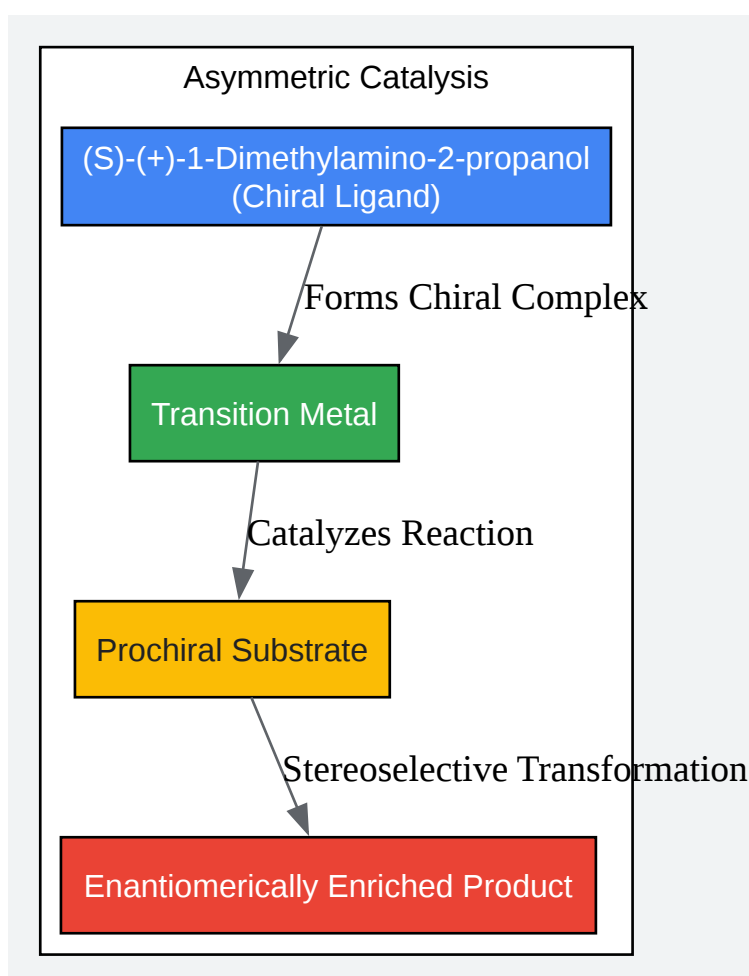
Technique	Expected Features
¹ H NMR	Signals for N(CH ₃) ₂ , CH ₃ , CH, CH ₂ , OH protons
¹³ C NMR	Peaks for all five carbon atoms
IR	Broad O-H stretch (~3300 cm ⁻¹), C-N stretch (~1100 cm ⁻¹)
Mass Spec	Molecular ion peak at m/z = 103.16

Applications in Research and Drug Development

1-Dimethylamino-2-propanol, particularly its chiral forms, is a valuable tool in asymmetric synthesis.[\[1\]](#)

- **Chiral Auxiliary and Ligand:** It can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction.[1] It also functions as a bidentate ligand, coordinating to metal centers to create a chiral environment for catalysis.[1]
- **Precursor for Biologically Active Compounds:** Its existing stereocenter makes it an important starting material for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).[1]
- **Pharmaceutical Formulations:** It is a component of Inosine pranobex, a drug that has been shown to have immunomodulatory effects.[2][5]

The role of (S)-(+)-1-dimethylamino-2-propanol as a chiral ligand in asymmetric catalysis is depicted in the following diagram.



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Caption: Role in Asymmetric Synthesis

Experimental Protocols

Synthesis of 1-Dimethylamino-2-propanol

Objective: To synthesize **1-dimethylamino-2-propanol** from propylene oxide and dimethylamine.

Materials:

- Propylene oxide
- Dimethylamine (40% aqueous solution)
- Methanol
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethylamine solution and methanol.
- Cool the mixture in an ice bath.
- Slowly add propylene oxide to the cooled solution while stirring.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
- After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

- The crude product is then purified by fractional distillation.

Spectroscopic Analysis: ^1H NMR

Objective: To obtain a ^1H NMR spectrum of **1-dimethylamino-2-propanol**.

Materials:

- **1-Dimethylamino-2-propanol** sample
- Deuterated chloroform (CDCl_3)
- NMR tube
- NMR spectrometer

Procedure:

- Dissolve a small amount (5-10 mg) of the purified **1-dimethylamino-2-propanol** in approximately 0.6 mL of CDCl_3 in a clean, dry NMR tube.
- Cap the NMR tube and gently shake to ensure the sample is fully dissolved.
- Place the NMR tube in the spinner turbine and adjust the depth.
- Insert the sample into the NMR spectrometer.
- Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures.
- Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.
- Integrate the peaks and assign them to the corresponding protons in the molecule.

Spectroscopic Analysis: Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of **1-dimethylamino-2-propanol**.

Materials:

- **1-Dimethylamino-2-propanol** sample
- FTIR spectrometer with a liquid sample cell (e.g., NaCl plates)
- Dropper

Procedure:

- Ensure the liquid sample cell is clean and dry.
- Place a small drop of the **1-dimethylamino-2-propanol** sample onto one of the salt plates.
- Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.
- Mount the sample cell in the FTIR spectrometer.
- Acquire the background spectrum (air).
- Acquire the sample spectrum.
- Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

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